molecular formula C15H16O2 B14443261 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- CAS No. 77291-92-0

1,3-Propanediol, 1,3-diphenyl-, (1R,3R)-

Cat. No.: B14443261
CAS No.: 77291-92-0
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-HUUCEWRRSA-N
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Description

1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is an organic compound with the molecular formula C15H16O2 It is a chiral diol with two phenyl groups attached to the central carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1,3-diphenyl-1,3-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acid chlorides, isocyanates.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Esters, urethanes.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is unique due to its chiral nature and the presence of two phenyl groups.

Properties

CAS No.

77291-92-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(1R,3R)-1,3-diphenylpropane-1,3-diol

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1

InChI Key

XHHXJXGIYFQFOQ-HUUCEWRRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@H](C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O

Origin of Product

United States

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